molecular formula C31H33NO7 B3480740 9-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B3480740
M. Wt: 531.6 g/mol
InChI Key: UFULLQHSZKVZBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The xanthene core provides a rigid, three-dimensional structure, while the methoxy, nitrophenoxy, and methyl groups contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The ether groups (methoxy and nitrophenoxy) could potentially undergo reactions such as cleavage under acidic conditions. The nitro group could be reduced to an amine, and the methyl groups could participate in various reactions depending on their position and the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like nitro and ether would increase its solubility in polar solvents. The large number of carbon atoms and the cyclic structure could contribute to a relatively high molecular weight .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reagents present .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The presence of a nitro group could potentially make the compound explosive under certain conditions. Additionally, the compound could pose hazards related to reactivity, toxicity, and environmental impact .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials, as a building block in synthetic chemistry, or as a lead compound in drug discovery .

Properties

IUPAC Name

9-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO7/c1-30(2)13-22(33)28-25(15-30)39-26-16-31(3,4)14-23(34)29(26)27(28)18-6-11-24(37-5)19(12-18)17-38-21-9-7-20(8-10-21)32(35)36/h6-12,27H,13-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFULLQHSZKVZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 2
Reactant of Route 2
9-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 3
Reactant of Route 3
9-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 4
Reactant of Route 4
9-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 5
Reactant of Route 5
9-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 6
Reactant of Route 6
9-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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